Proteinase, Bacillus subtilis, sutilain

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Proteinase, Bacillus subtilis, sutilain is a proteolytic enzyme derived from the bacterium Bacillus subtilisThese enzymes are known for their ability to hydrolyze peptide bonds in proteins, making them valuable in various industrial and scientific applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The production of sutilain involves the fermentation of Bacillus subtilis in a controlled environment. The bacterium is cultured in a nutrient-rich medium, typically containing sources of carbon and nitrogen such as fructose and yeast extract . The optimal conditions for the production of sutilain include a temperature of 50°C and a pH of 8.0, with the fermentation process lasting around 36 hours .

Industrial Production Methods: In industrial settings, the production of sutilain is scaled up using large bioreactors. The fermentation process is carefully monitored to maintain optimal conditions for enzyme production. After fermentation, the enzyme is extracted and purified through a series of filtration and chromatography steps to obtain a high-purity product .

Análisis De Reacciones Químicas

Types of Reactions: Sutilain primarily undergoes hydrolysis reactions, where it cleaves peptide bonds in proteins. This proteolytic activity is facilitated by the presence of a serine residue at the active site, which acts as a nucleophile to attack the peptide bond .

Common Reagents and Conditions: The enzyme’s activity can be influenced by various factors, including the presence of metal ions such as calcium and iron, which enhance its stability and activity . Additionally, sutilain is resistant to various organic solvents, surfactants, and oxidants, making it suitable for use in diverse conditions .

Major Products Formed: The primary products of sutilain-mediated reactions are smaller peptides and amino acids resulting from the hydrolysis of protein substrates. These products can vary depending on the specific protein being targeted and the conditions of the reaction .

Aplicaciones Científicas De Investigación

Sutilain has a wide range of applications in scientific research and industry:

Chemistry: It is used in peptide synthesis and protein modification processes due to its ability to selectively cleave peptide bonds.

Biology: Sutilain is employed in cell culture and molecular biology techniques for protein digestion and analysis.

Medicine: The enzyme is used in wound debridement therapies to remove necrotic tissue and promote healing.

Mecanismo De Acción

Sutilain exerts its effects through its proteolytic activity. The enzyme’s active site contains a serine residue that initiates the nucleophilic attack on the peptide bond, leading to its cleavage . This process involves the formation of a tetrahedral intermediate, which is stabilized by the enzyme’s catalytic triad. The enzyme’s activity is further regulated by the presence of metal ions and other cofactors .

Comparación Con Compuestos Similares

Subtilisin Carlsberg: Known for its use in laundry detergents and protein hydrolysis.

Subtilisin BPN’: Widely used in research for protein digestion and peptide synthesis.

Sutilain’s uniqueness lies in its stability under various conditions and its broad range of applications in different industries .

Propiedades

Número CAS |

12211-28-8 |

|---|---|

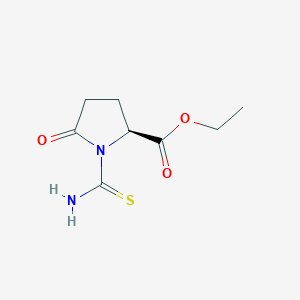

Fórmula molecular |

C12H17O4PS2 |

Peso molecular |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.